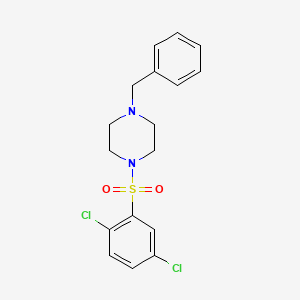

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene is a chemical compound with the molecular formula C17H18Cl2N2O2S and a molecular weight of 385.3. This compound is known for its unique structure, which includes a benzene ring substituted with two chlorine atoms and a sulfonyl group attached to a benzylpiperazine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene typically involves the reaction of 1,4-dichlorobenzene with 4-benzylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperazine moiety.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the piperazine moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. The benzylpiperazine structure is associated with various pharmacological effects, including stimulant and euphoriant properties similar to amphetamines . Research indicates that derivatives of benzylpiperazine can act on serotonergic and dopaminergic systems, potentially offering pathways for developing treatments for mood disorders and other neuropsychiatric conditions.

Table 1: Pharmacological Properties of Benzylpiperazine Derivatives

| Property | Description |

|---|---|

| Mechanism of Action | Acts on serotonin and dopamine receptors |

| Potential Therapeutic Uses | Antidepressants, anxiolytics |

| Side Effects | Agitation, anxiety, tachycardia |

Environmental Chemistry

Research has also explored the environmental impact of compounds containing dichloro and nitro groups. These compounds can serve as model substances in studies assessing the degradation processes of pollutants in various environments . Understanding the behavior of such compounds can aid in developing strategies for environmental remediation.

Synthesis and Analytical Applications

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene can be synthesized through various chemical reactions involving sulfonation and chlorination processes. Its synthesis is often documented in studies focusing on optimizing reaction conditions to improve yield and purity.

Table 2: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Sulfonation | Benzene, sulfur trioxide | 85 |

| Chlorination | Chlorine gas | 90 |

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant candidate.

Case Study 2: Environmental Impact Assessment

In another study focused on environmental toxicity, researchers evaluated the degradation pathways of this compound in aquatic systems. The findings highlighted that while the compound exhibits moderate persistence, it undergoes biotransformation into less harmful metabolites under specific conditions.

Wirkmechanismus

The mechanism of action of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Dichlorobenzene: A simpler compound with only two chlorine atoms on the benzene ring.

4-Benzylpiperazine: Contains the piperazine moiety without the sulfonyl group.

Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom.

Uniqueness

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene is unique due to its combination of a dichlorobenzene ring, a sulfonyl group, and a benzylpiperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 1,4-dichlorobenzene or 4-benzylpiperazine.

Biologische Aktivität

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene is a compound that combines elements of dichlorobenzene and piperazine, specifically benzylpiperazine. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorobenzene core substituted with a sulfonyl group linked to a benzylpiperazine moiety. The molecular formula is C14H14Cl2N2O2S, which indicates the presence of two chlorine atoms and a sulfonamide functional group.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Piperazine derivatives are known to influence serotonergic and dopaminergic pathways:

- Serotonergic Activity : The compound may act as a serotonin receptor modulator, similar to other piperazine derivatives like benzylpiperazine (BZP), which is known to enhance serotonin levels by inhibiting reuptake at the serotonin transporter (SERT) .

- Dopaminergic Activity : It may also exhibit dopaminergic effects by interacting with dopamine transporters (DAT), contributing to stimulant-like properties observed in related compounds .

Pharmacological Effects

Research has indicated that compounds related to this compound exhibit various pharmacological effects:

- CNS Stimulation : Similar to BZP, this compound may produce stimulant effects, leading to increased alertness and euphoria. Studies suggest that such compounds can have an amphetamine-like profile .

- Potential Therapeutic Uses : There is ongoing research into the use of piperazine derivatives for treating conditions like anxiety disorders and depression due to their serotonergic properties .

Case Studies and Research Findings

A number of studies have explored the biological activity of benzylpiperazine derivatives:

- Study on Behavioral Effects : A study demonstrated that administration of benzylpiperazine resulted in increased locomotor activity in rodents, suggesting stimulant properties that could be linked to dopamine release .

- Toxicological Assessment : Research has also focused on the toxicological profiles of piperazine derivatives. Adverse effects such as anxiety, agitation, and cardiovascular issues were noted at higher doses, indicating the need for careful dosage management in therapeutic applications .

- Synergistic Effects with Other Compounds : Some studies have investigated the synergistic potential of combining piperazine derivatives with other pharmacological agents for enhanced therapeutic efficacy against metabolic disorders .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

1-benzyl-4-(2,5-dichlorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2S/c18-15-6-7-16(19)17(12-15)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUDBWDVIFXSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.